

Application Notes and Protocols for Condensation Reaction with 2- Bromoisonicotinohydrazide

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Compound of Interest

Compound Name: 2-Bromoisonicotinohydrazide

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This document provides a detailed experimental protocol for the synthesis of hydrazone derivatives through the condensation reaction of **2-Bromoisonicotinohydrazide** with various aromatic aldehydes and ketones. These derivatives are of significant interest in medicinal chemistry due to their potential antimicrobial and anticancer activities.^{[1][2]}

Introduction

Hydrazones are a class of organic compounds characterized by the azomethine group (-NHN=CH-). They are synthesized via a condensation reaction between a hydrazide and an aldehyde or ketone.^[1] Derivatives of isonicotinic acid hydrazide, in particular, have a well-established history in drug discovery, with isoniazid being a frontline antituberculosis drug.^{[1][2]} The introduction of a bromine substituent on the isonicotinic acid scaffold can modulate the physicochemical and biological properties of the resulting hydrazones, making them promising candidates for further investigation as therapeutic agents.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedure for the synthesis and purification of hydrazones derived from **2-Bromoisonicotinohydrazide**.

Materials and Equipment

- **2-Bromoisonicotinohydrazide**
- Various aromatic aldehydes or ketones (e.g., benzaldehyde, 4-chlorobenzaldehyde, acetophenone)
- Absolute ethanol or Methanol
- Glacial acetic acid
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Büchner funnel and filter paper
- Beakers and Erlenmeyer flasks
- Melting point apparatus
- FTIR spectrometer
- NMR spectrometer

General Synthesis Procedure

A general and widely applicable method for the synthesis of (E)-N'-(substituted benzylidene)-**2-bromoisonicotinohydrazide** derivatives involves the acid-catalyzed condensation of **2-bromoisonicotinohydrazide** with a variety of aldehydes or ketones.^[3]

- **Dissolution:** In a round-bottom flask, dissolve **2-Bromoisonicotinohydrazide** (1.0 equivalent) in a minimal amount of absolute ethanol or methanol with gentle warming and stirring.
- **Addition of Aldehyde/Ketone:** To this solution, add an equimolar amount (1.0 equivalent) of the respective aromatic aldehyde or ketone.

- **Catalyst Addition:** Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
- **Reflux:** Equip the flask with a reflux condenser and heat the mixture to reflux for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Precipitation:** After the reaction is complete, allow the mixture to cool to room temperature. The solid product will precipitate out of the solution.
- **Isolation:** Collect the precipitated solid by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
- **Drying:** Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Purification

The crude product can be further purified by recrystallization from absolute ethanol to obtain a crystalline solid.^[4]

Data Presentation

The following tables summarize representative quantitative data for hydrazone derivatives synthesized from isonicotinic hydrazide, which are expected to be comparable to their 2-bromo analogues.

Table 1: Reaction Conditions and Yields of Representative Hydrazones

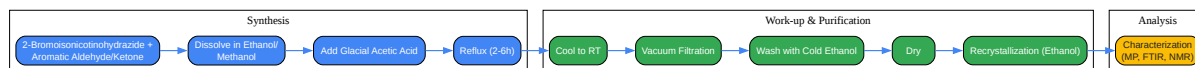
Aldehyde/Ketone	Solvent	Catalyst	Reaction Time (h)	Yield (%)	Melting Point (°C)
Benzaldehyde	Ethanol	Acetic Acid	5	82	205-208
4-Chlorobenzaldehyde	Ethanol	Acetic Acid	6	85	230-232
4-Methoxybenzaldehyde	Ethanol	Acetic Acid	4	88	198-200
Acetophenone	Methanol	Acetic Acid	8	75	185-187

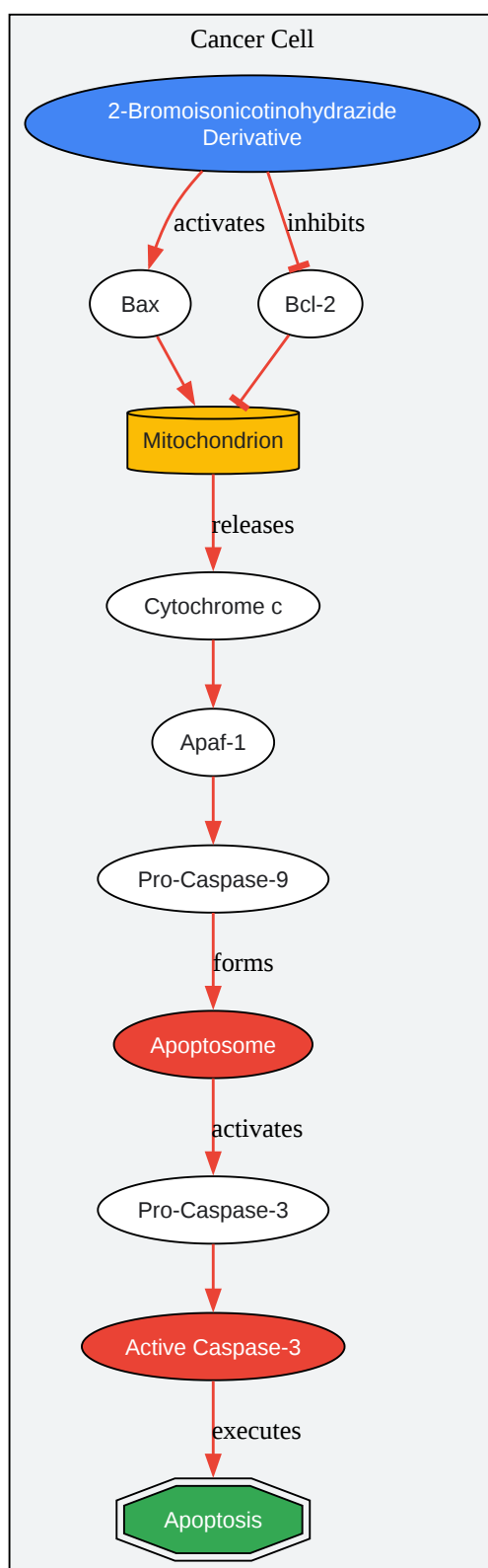
Table 2: Spectroscopic Data for a Representative Hydrazone: (E)-N'-(benzylidene)isonicotinohydrazide

Spectroscopic Technique	Characteristic Peaks
FTIR (KBr, cm^{-1})	3365 (N-H), 1678 (C=O, amide I), 1634 (C=N), 1569 (C=C)[5]
^1H NMR (DMSO- d_6 , δ ppm)	12.25 (s, 1H, -NH-N=), 8.92 (d, 2H, pyridine), 8.72 (s, 1H, N=CH), 8.69 (d, 2H, pyridine), 7.62-7.39 (m, 5H, benzylidene)[5]
^{13}C NMR (DMSO- d_6 , δ ppm)	162.5 (C=O), 150.8 (pyridine C), 148.9 (N=CH), 142.1 (pyridine C), 134.5 (aromatic C), 130.6 (aromatic C), 129.2 (aromatic C), 127.8 (aromatic C), 121.9 (pyridine C)

Visualizations

Experimental Workflow





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